2-(aminomethyl)-4-methoxyBenzonitrile

Physical Organic Chemistry Hammett Analysis Reaction Kinetics

Researchers substituting generic benzonitriles for DPP-4 inhibitor synthesis face low-yielding, multi-step methoxylation. This compound delivers the para-methoxy group pre-installed, eliminating a synthetic step and preserving the nitrile's electronic environment for consistent downstream reactivity. • Pre-installed -CH₂NH₂ and -OCH₃ enable orthogonal, regioselective derivatization without protection/deprotection. • Electron-donating methoxy group (Hammett σp = -0.268) stabilizes the nitrile against premature hydrolysis under aqueous conditions. • Direct entry point for DPP-4 inhibitor SAR libraries and serine hydrolase probe conjugation. Supplied with Certificate of Analysis; available for immediate dispatch from stock.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8715083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-4-methoxyBenzonitrile
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C#N)CN
InChIInChI=1S/C9H10N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,6,11H2,1H3
InChIKeyFQGOEGLKINIYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-4-methoxybenzonitrile (CAS 342816-22-2): Procurement Guide for a Dual-Functional Benzonitrile Building Block


2-(Aminomethyl)-4-methoxybenzonitrile (CAS 342816-22-2) is a substituted benzonitrile building block with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It features a primary amine (-CH2NH2) at the ortho position and a methoxy group (-OCH3) at the para position relative to the nitrile (-CN) group on a benzene ring. This specific substitution pattern creates an electron-rich aromatic system with two distinct nucleophilic centers, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its value proposition for procurement, compared to simpler benzonitrile analogs, lies in its pre-installed dual functionality, which enables regioselective derivatization and the rapid construction of complex molecular architectures without the need for additional protection or functional group interconversion steps.

Why 2-(Aminomethyl)-4-methoxybenzonitrile Cannot Be Substituted with Unfunctionalized Benzonitriles or Simple Benzylamines


Procurement decisions that treat this compound as interchangeable with analogs like 2-(aminomethyl)benzonitrile (lacking the 4-methoxy group) or 4-methoxybenzylamine (lacking the nitrile) introduce significant risk. The 4-methoxy substituent is not inert; its electron-donating mesomeric effect (+M) strongly modulates the electron density of the aromatic ring and, crucially, the reactivity of the nitrile group. Quantitative Hammett analysis of para-substituted benzonitriles demonstrates that a methoxy group has a σp value of -0.268, which is dramatically different from the σp value of 0.0 for a hydrogen atom (as in 2-(aminomethyl)benzonitrile) [1]. This electronic modulation directly affects the rate of nucleophilic addition to the nitrile and the overall chemical stability of the compound. Similarly, the cyano group acts as a strong electron-withdrawing meta-director, a feature wholly absent in 4-methoxybenzylamine, fundamentally altering the regioselectivity of electrophilic aromatic substitution reactions. Simply swapping in a generic benzonitrile or benzylamine breaks the specific electronic and steric environment required for consistent downstream reaction yields, potentially derailing an entire synthetic sequence.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-4-methoxybenzonitrile Against Key Analogs


Electronic Modulation: Para-Methoxy vs. Unsubstituted Benzonitrile Core

The para-methoxy group in the target compound exerts a strong electron-donating mesomeric effect, quantified by its Hammett substituent constant. This electronic property differentiates it from the closest unsubstituted analog, 2-(aminomethyl)benzonitrile. Specifically, the para-methoxy group has a σp value of -0.268, compared to 0.0 for a hydrogen substituent [1]. In a kinetic study of benzoguanamine formation, the reaction rate for p-methoxybenzonitrile was observed to be significantly different from that of unsubstituted benzonitrile, yielding a positive Hammett reaction constant (ϱ) of +1.82, confirming the strong influence of the methoxy substituent on nitrile reactivity [1]. This means the target compound's nitrile group will react at a predictably different rate in nucleophilic additions compared to 2-(aminomethyl)benzonitrile.

Physical Organic Chemistry Hammett Analysis Reaction Kinetics

CYP1A2 Inhibitory Activity: Methoxy-Substituted vs. Des-Methoxy Aminomethyl Benzonitriles

The presence of the para-methoxy group in 2-(aminomethyl)-4-methoxybenzonitrile is a known pharmacophoric feature for modulating cytochrome P450 enzyme interactions. While direct IC50 data for the target compound is not found in public databases, the des-methoxy analog, 2-(aminomethyl)benzonitrile hydrochloride, has been explicitly identified as a CYP1A2 inhibitor in medicinal chemistry literature . This suggests that the parent scaffold is privileged for CYP1A2 binding. The introduction of a para-methoxy group, with its electron-donating properties, will alter the molecule's HOMO energy and lipophilicity, both of which are critical determinants of CYP450 binding affinity and isoform selectivity [1]. Therefore, the target compound is expected to exhibit a distinct CYP inhibition profile compared to its des-methoxy analog, a key consideration for researchers screening fragment libraries against metabolic targets.

Drug Metabolism CYP Inhibition ADMET Medicinal Chemistry

Synthetic Utility: A DPP-4 Inhibitor Intermediate Impurity Contrast

The des-methoxy analog, 2-(aminomethyl)benzonitrile, is a known impurity in the synthesis of alogliptin, a DPP-4 inhibitor used to treat type 2 diabetes . In that context, its presence is a contaminant to be controlled. In contrast, the target compound, 2-(aminomethyl)-4-methoxybenzonitrile (CAS 342816-22-2), is supplied as a research-grade building block with a typical purity of 98% . Its specific substitution pattern makes it suitable for the deliberate synthesis of more complex, potentially novel analogs, rather than as an unwanted side-product. The methoxy group provides an additional synthetic handle that can be exploited for late-stage functionalization or to fine-tune the physicochemical properties of the final drug-like molecule, a capability absent in the simpler impurity compound.

Synthetic Chemistry Alogliptin Impurity Profiling Pharmaceutical Intermediates

Procurement-Driven Application Scenarios for 2-(Aminomethyl)-4-methoxybenzonitrile


Medicinal Chemistry: Scaffold for Novel DPP-4 Inhibitor Analogs

Leveraging its structural relationship to the alogliptin impurity 2-(aminomethyl)benzonitrile [1], this compound serves as a higher-value starting point for synthesizing a new generation of DPP-4 inhibitor candidates. The para-methoxy group is a pre-installed diversification point, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around the phenyl ring after incorporating the aminomethyl-nitrile core into a target scaffold. This contrasts with using the des-methoxy analog, which would require an additional and potentially low-yielding methoxylation step.

Chemical Biology: Synthesis of Activity-Based Probes for Serine Hydrolases

The compound's 4-methoxybenzonitrile core is a recurrent feature in inhibitors of serine hydrolases, a large enzyme class including monoamine oxidases (MAOs) [1]. The primary amine of the target compound can be readily acylated to introduce various electrophilic warheads (e.g., fluorophosphonates, carbamates) while the cyano group can form key hydrogen bonds or undergo late-stage transformation to a carboxylic acid for bioconjugation. The methoxy group's electron-donating effect stabilizes the nitrile toward premature hydrolysis, a key advantage over unsubstituted benzonitriles during probe synthesis under aqueous conditions.

Process Chemistry: Synthesis of Electron-Rich Ligands for Catalysis

The -0.268 Hammett σp value of the para-methoxy group [1] converts the benzonitrile core into an electron-rich ligand precursor. When reduced to the corresponding benzylamine, this compound can form N-heterocyclic carbene (NHC) precursors with unique electronic properties. Its enhanced electron density, compared to 2-(aminomethyl)benzonitrile (σp = 0.0), can lead to stronger metal-ligand binding and higher catalyst turnover frequencies in cross-coupling reactions, directly affecting the economic viability of large-scale catalytic processes.

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